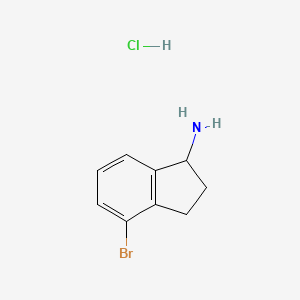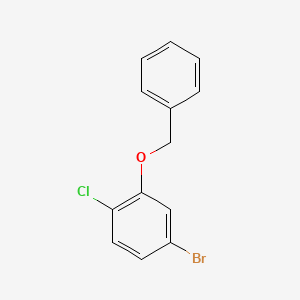
2-(2-aminoéthyl)-6-pyridin-4-ylpyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des Acides Nucléiques Peptidiques (ANP)
Ce composé est un intermédiaire clé dans la synthèse de monomères d'acide nucléique peptidique (ANP). Les ANP sont des analogues de l'ADN avec un squelette pseudo-peptidique, ce qui leur permet de se lier aux séquences d'ADN et d'ARN avec une spécificité et une stabilité élevées . La synthèse de monomères d'ANP à l'aide de ce composé pourrait conduire à des méthodes de production plus rentables et plus évolutives, ce qui est crucial pour leur application dans les thérapies antigéniques et les capteurs moléculaires.
Diagnostic biomédical
En raison de son rôle dans la synthèse des ANP, ce composé peut contribuer au développement d'outils de diagnostic basés sur les ANP. Ces outils peuvent détecter des séquences spécifiques d'ADN ou d'ARN associées à des agents pathogènes ou à des troubles génétiques, offrant une approche prometteuse pour des diagnostics rapides et précis .
Recherche en biologie moléculaire
Les chercheurs peuvent utiliser des ANP synthétisés à partir de ce composé comme outils de biologie moléculaire. Ils peuvent servir de sondes moléculaires pour étudier l'expression et la régulation des gènes, ou comme pinces pour inhiber l'expression des gènes, fournissant des informations précieuses sur la fonction et la régulation des gènes .
Stratégies antigéniques
Les ANP peuvent être conçus pour se lier à des séquences spécifiques de l'ADN génomique, bloquant l'accès des facteurs de transcription et silençant efficacement l'expression des gènes. Le rôle de ce composé dans la synthèse des ANP le rend essentiel au développement de stratégies antigéniques pour des applications de thérapie génique .
Capteurs moléculaires
La spécificité de la liaison ANP-ADN/ARN peut être exploitée pour créer des capteurs qui détectent des molécules ou des ions spécifiques. Ces capteurs pourraient être utilisés dans la surveillance environnementale, la sécurité alimentaire et les applications de sécurité, où la détection de traces de substances est essentielle .
Découverte de médicaments
Dans la découverte de médicaments, ce composé pourrait être utilisé pour générer des bibliothèques de conjugués d'ANP. Ces bibliothèques peuvent être criblées contre diverses cibles pour identifier des composés principaux potentiels pour le développement thérapeutique .
Science des matériaux
Les propriétés uniques des ANP, telles que leur stabilité et leur spécificité de liaison, peuvent être appliquées dans la science des matériaux. Par exemple, les ANP pourraient être utilisés pour créer des matériaux intelligents qui changent de propriétés en réponse à des déclencheurs environnementaux spécifiques ou à des stimuli biologiques .
Nanotechnologie
Enfin, la capacité de contrôler précisément la séquence et la structure des ANP ouvre des possibilités dans la nanotechnologie. Les ANP pourraient être utilisés pour construire des dispositifs à l'échelle nanométrique ou des assemblages qui ont des applications dans l'informatique, la médecine et l'ingénierie .
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUFMSHTGYERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


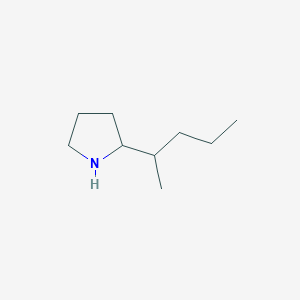

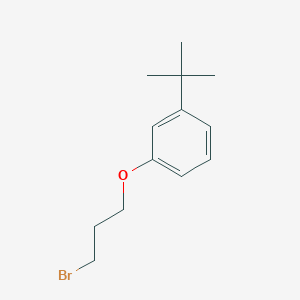
![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
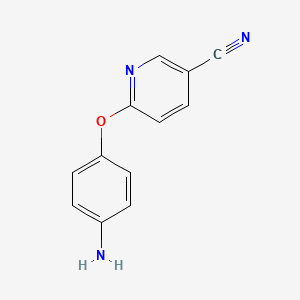
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
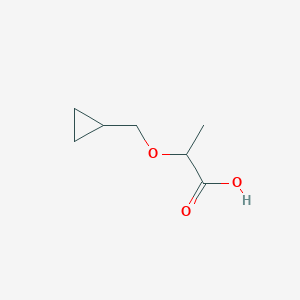
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)
